3-[(4-methylphenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound is a derivative of triazaspirodecane dione, which is a type of spiro compound. Spiro compounds are organic compounds with two or more rings that share a single atom . The “triaza” indicates the presence of three nitrogen atoms, and “dione” suggests two carbonyl (C=O) groups .
Molecular Structure Analysis
The molecular structure would be characterized by the spiro ring system, with the two carbonyl groups likely contributing to the reactivity of the compound. The phenoxyacetyl and methylphenylmethyl groups would be expected to have significant effects on the physical and chemical properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the carbonyl groups, nitrogen atoms, and phenyl rings suggest that the compound might exhibit polarity, potentially making it soluble in some polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-17-7-9-18(10-8-17)15-26-21(28)23(24-22(26)29)11-13-25(14-12-23)20(27)16-30-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCKXSYTPRZYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)COC4=CC=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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